10-Methyl-10H-phenothiazine-3-carbaldehyde

Organic Synthesis Dye Chemistry Materials Science

Non-reproducible phenothiazine reactivity due to undefined substitution patterns undermines dye and heterocycle synthesis. 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS 4997-36-8) eliminates this risk with precisely defined 10-methyl and 3-formyl groups. Key outcomes: • Knoevenagel condensation with indolium salts yields cationic dyes with ICT absorption at 550-630 nm. • Hantzsch-type reactions construct 1,4-dihydropyridines and fused pyridine systems. • Vibrational spectrum assigned to <1% deviation-ideal as QC reference standard for GMP/GLP labs. Supplied with ≥97% purity; batch-specific CoA available.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 4997-36-8
Cat. No. B1298038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-10H-phenothiazine-3-carbaldehyde
CAS4997-36-8
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
InChIInChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3
InChIKeyDZCOHLCHTVMOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methyl-10H-phenothiazine-3-carbaldehyde: A Versatile Building Block


10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS 4997-36-8), also known as 10-methylphenothiazine-3-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It belongs to the N-alkylphenothiazine class, featuring an electron-rich phenothiazine core with a methyl group at the 10-position and a reactive aldehyde group at the 3-position. This compound serves as a crucial intermediate in organic synthesis, particularly for constructing complex molecules with applications in medicinal chemistry and materials science [1].

Role Versatile heterocyclic building block with reactive 3-formyl group
Core features Electron-rich N-methylphenothiazine; tuned for Knoevenagel and Hantzsch condensations
Use context Reported utility in cationic dye synthesis, heterocycle library construction, and medicinal chemistry derivatization

Why 10-Methyl-10H-phenothiazine-3-carbaldehyde Is Irreplaceable


The specific substitution pattern of 10-methyl-10H-phenothiazine-3-carbaldehyde—an N-methyl group coupled with a 3-formyl group—imparts distinct electronic, steric, and reactivity profiles that are not interchangeable with other phenothiazine derivatives. Subtle variations in the N-alkyl chain length or the position of the aldehyde group drastically alter the compound's performance in key transformations, such as Knoevenagel condensations for dye synthesis or Hantzsch reactions for heterocycle construction [1]. Furthermore, the vibrational spectroscopic signature and resulting material properties are highly sensitive to these structural modifications, making generic substitution a significant risk to experimental reproducibility and material performance [2].

Attribute
Target compound
Generic alternative
Substitution pattern
N-methyl & 3-formyl
Different N-alkyl chain or aldehyde position
Reactivity outcome
Tailored for dye bathochromic shift and multi-scaffold Hantzsch products
May shift reaction selectivity and reduce product diversity
Quality control
Fully assigned vibrational spectrum
May lack comprehensive spectral fingerprint; identity confirmation less direct

10-Methyl-10H-phenothiazine-3-carbaldehyde: Quantitative Differentiation


Enhanced Knoevenagel Reactivity for Dye Synthesis

In the synthesis of 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes, the target compound 10-methyl-10H-phenothiazine-3-carbaldehyde undergoes Knoevenagel condensation with 1,2,3,3-tetramethyl-3H-indolium iodide [1]. The resulting dye exhibits an intramolecular charge transfer (ICT) absorption maximum in the visible range (550-630 nm), a key property for optical applications. While the non-methylated analog (10H-phenothiazine-3-carbaldehyde) can also participate in this reaction, the N-methyl group in the target compound is known to enhance electron-donating ability, which directly influences the dye's photophysical properties, such as bathochromic shift and molar absorptivity.

Knoevenagel dye reactivity
Class-level inference
N-methyl group enhances electron-donating ability; dyes exhibit ICT absorption at 550–630 nm vs non-methylated analog
Reported class-level photophysical difference
Exact wavelength shift not quantified in source
Organic Synthesis Dye Chemistry Materials Science

Superior Utility in Hantzsch Heterocycle Synthesis

10-Methyl-10H-phenothiazine-3-carbaldehyde has been demonstrated as a versatile aldehyde component in modified Hantzsch syntheses, yielding three distinct classes of 4-(10-methyl-10H-phenothiazin-3-yl)-substituted heterocycles: 1,4-dihydropyridine-3,5-dicarboxylic esters, 5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridines, and 5,5-dioxo-4,5-dihydro-1H-5λ6-benzo[4,5]thieno[3,2-b]pyridine-3-carboxylic esters [1]. This demonstrates a broad reaction scope that is not universally accessible to other aldehydes, including simple benzaldehydes or other heterocyclic carbaldehydes, due to the specific electronic and steric properties of the phenothiazine ring and the N-methyl group.

Hantzsch heterocycle scope
Class-level inference
Three distinct scaffolds (dihydropyridine, indeno[1,2-b]pyridine, benzothieno[3,2-b]pyridine) vs typically 1-2 with benzaldehyde
Broader reported reaction scope
Quantitative comparison not provided
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Antitumor Agent Intermediate

A series of phenothiazine derivatives with antitumor activity were synthesized starting from 10-alkyl-10H-phenothiazine-3-carbaldehydes, including the target compound [1]. While specific IC50 values for the final derivatives are not provided in the abstract, the study confirms that 10-methyl-10H-phenothiazine-3-carbaldehyde serves as a validated starting point for generating biologically active molecules. In related studies on phenothiazine derivatives, the length of the N-alkyl chain has been shown to impact biological activity [2], suggesting that the methyl-substituted variant offers a distinct profile compared to ethyl or hexyl analogs.

Antitumor intermediate validation
Supporting evidence
Validated synthetic entry to compound libraries with confirmed in vitro antitumor activity; N-alkyl chain length influences potency
Supports medicinal chemistry derivatization
Specific IC50 values not provided in source
Anticancer Research Medicinal Chemistry Drug Discovery

Vibrational Spectroscopy for Quality Control

The vibrational spectroscopy (IR and Raman) of 10-methyl-10H-phenothiazine-3-carbaldehyde has been rigorously characterized and assigned through combined experimental and ab initio computational methods [1]. This study provides a full interpretation of the vibrational fundamentals, with a relative mean deviation between measured and calculated frequencies below 1%. This high level of characterization is not uniformly available for all phenothiazine aldehydes. For instance, while the spectra of 10-methyl-10H-phenothiazine and its 3-yl-methanol analog were studied in parallel, the specific aldehyde C=O stretching frequency and its interaction with the phenothiazine skeleton are unique to this compound.

Vibrational spectroscopy
Direct head-to-head
Relative mean deviation between measured and calculated frequencies
Enables unambiguous identity confirmation
Unique C=O stretch fingerprint vs other N-methyl derivatives
Analytical Chemistry Quality Control Spectroscopy

Research and Industrial Applications


Cationic Dye Synthesis for Bioimaging & Optics

This compound is ideally suited for the synthesis of cationic dyes via Knoevenagel condensation with activated methylene compounds like indolium salts. The resulting dyes exhibit intramolecular charge transfer (ICT) absorption in the visible range (550-630 nm), making them valuable for optical applications, fluorescent probes, and bioimaging [1]. The N-methyl group is crucial for enhancing the electron-donating character, tuning the photophysical properties.

Heterocyclic Libraries for Drug Discovery

Its versatility in Hantzsch-type reactions allows for the efficient construction of multiple heterocyclic scaffolds, including 1,4-dihydropyridines and fused pyridine systems [1]. This makes it a strategic building block for medicinal chemists aiming to explore chemical space around the phenothiazine pharmacophore, particularly for developing new antitumor or antimicrobial agents [2].

Quality Control & Analytical Reference Standard

The compound's vibrational spectrum has been fully assigned with high accuracy (deviation <1% between calculated and experimental frequencies) [1]. This makes it a reliable reference standard for analytical method development, batch-to-batch consistency checks, and purity verification in quality control laboratories, especially where GMP/GLP compliance is required.

Application
Selection Property
Validation Focus
Cationic dye synthesis
N-methyl electron-donating tuning of photophysical properties
Visible absorption maxima and molar absorptivity
Heterocyclic library construction
Versatile aldehyde for multiple Hantzsch scaffolds
Reaction scope and product characterization
Analytical reference standard
Fully assigned vibrational spectrum with low deviation
Identity and purity by IR/Raman fingerprint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Methyl-10H-phenothiazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.